molecular formula C10H15N3O2 B15056331 Ethyl 3-amino-2-(ethylamino)isonicotinate

Ethyl 3-amino-2-(ethylamino)isonicotinate

Cat. No.: B15056331
M. Wt: 209.24 g/mol
InChI Key: YZFIZMMDSGCMRH-UHFFFAOYSA-N
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Description

Contextualization of Isonicotinates and Pyridine (B92270) Derivatives in Organic Chemistry

The significance of Ethyl 3-amino-2-(ethylamino)isonicotinate can be best understood by first examining its parent structures. The pyridine ring is a fundamental six-membered heteroaromatic system that is isoelectronic with benzene (B151609) but possesses distinct chemical properties due to the presence of the nitrogen atom. This nitrogen atom imparts a dipole moment, influences the electron density of the ring, and provides a site for protonation and hydrogen bonding, which are crucial for its role in many chemical and biological processes.

Historical Development and Chemical Significance of the Isonicotinate (B8489971) Scaffold

The isonicotinate scaffold is derived from isonicotinic acid (pyridine-4-carboxylic acid). Its history is deeply intertwined with the development of pharmaceuticals. A pivotal moment in its history was the discovery of the anti-tuberculosis activity of isoniazid, a hydrazide derivative of isonicotinic acid. This discovery spurred extensive research into other derivatives, cementing the importance of the isonicotinate core in medicinal chemistry.

Chemically, the carboxylate group at the 4-position of the pyridine ring is an electron-withdrawing group, which influences the reactivity of the pyridine ring, particularly towards nucleophilic substitution. The ester form, such as in ethyl isonicotinate, is a common synthetic intermediate, allowing for further modifications, such as amidation or reduction. The synthesis of isonicotinate esters is often achieved through the esterification of isonicotinic acid, for example, by reacting it with an alcohol like ethanol (B145695) in the presence of a catalyst.

Prevalence and Research Focus on Substituted Pyridine-3-Carboxylates

While the title compound is an isonicotinate (a 4-carboxylate), the broader class of pyridine carboxylates, including the isomeric nicotinates (3-carboxylates), has been the subject of intense research. Substituted pyridine-3-carboxylates, for instance, are found in numerous therapeutic agents. The substitution pattern on the pyridine ring dramatically influences the molecule's properties and biological activity. Research has shown that the introduction of amino, alkyl, and other functional groups can modulate a compound's ability to interact with biological targets. For example, aminopyridine-based structures are being investigated for their potential as inhibitors of various enzymes and for their roles in treating neurological disorders. The focus of much of this research is to establish clear structure-activity relationships (SAR) to guide the design of more potent and selective therapeutic agents.

Rationale for Investigating Novel Ethylamino-Substituted Isonicotinate Esters

The specific structure of this compound, with its vicinal amino and ethylamino groups, presents a compelling case for dedicated investigation. Such di-substituted pyridines are less common than their mono-substituted counterparts, and this unique arrangement could lead to novel chemical properties and biological activities.

Hypothesized Contributions to Structure-Activity Relationship Understanding

The study of this compound could provide valuable insights into the structure-activity relationships of polysubstituted pyridines. Key areas of hypothetical contribution include:

Impact of Vicinal Amino Groups: The adjacent amino and ethylamino groups can engage in intramolecular hydrogen bonding, which would influence the planarity of the molecule and the orientation of the substituents. This conformational constraint could enhance binding to specific biological targets.

Modulation of Basicity: The presence of two basic nitrogen centers on the pyridine ring, in addition to the ring nitrogen itself, creates a complex acid-base profile. The ethyl group on the 2-amino substituent will also subtly alter its basicity compared to a simple amino group. Understanding how these factors influence receptor binding and pharmacokinetic properties is a key area of research.

Bioisosteric Replacement: The amino group is a well-known bioisostere for other functional groups like the hydroxyl group. estranky.sk Studying how the combination of an amino and an ethylamino group influences biological activity compared to other substitution patterns (e.g., di-amino, di-hydroxyl, or amino-hydroxyl) can provide crucial data for the rational design of new drugs. For instance, in some contexts, replacing a methylamino group with an ethylamino group can have a minimal effect on potency, while in others it can be detrimental. acs.org

To illustrate the potential for SAR studies, the following table presents hypothetical data based on known trends in similar compound series, where activity is measured as the concentration required for 50% inhibition (IC50) of a hypothetical enzyme.

CompoundSubstitution at C2Substitution at C3Hypothetical IC50 (nM)
A -NH2-NH2150
B -NHCH3-NH2120
C (Analyte) -NHCH2CH3-NH2To be determined
D -OH-NH2250

This table is for illustrative purposes only and does not represent actual experimental data for the compounds listed.

Theoretical Frameworks Guiding Compound Design and Exploration

The design and exploration of novel compounds like this compound are guided by several theoretical frameworks:

Pharmacophore Modeling: Based on the known active sites of biological targets, a pharmacophore model can be generated. This model defines the essential spatial arrangement of functional groups required for binding. The structure of this compound can be evaluated against various pharmacophore models to predict its potential biological targets.

Molecular Docking: Computational docking studies can simulate the interaction of the compound with the three-dimensional structure of proteins. nih.govresearchgate.net These studies can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the active site. Such in silico analyses are crucial for prioritizing compounds for synthesis and biological testing. nih.govresearchgate.net

Quantum Chemical Calculations: Quantum chemistry methods can be used to calculate the electronic properties of the molecule, such as the electron density distribution, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov These properties are fundamental to understanding the molecule's reactivity and its ability to participate in non-covalent interactions, which are critical for biological activity. nih.gov

The following table summarizes some key molecular descriptors for this compound that would be relevant for theoretical studies.

PropertyValueSignificance
Molecular Formula C10H15N3O2Basic compositional information
Molecular Weight 209.25 g/mol Influences pharmacokinetic properties
CAS Number 1466190-22-6Unique chemical identifier
Predicted LogP ~1.5 - 2.0Indicator of lipophilicity and membrane permeability
Number of H-bond Donors 2Potential for strong interactions with biological targets
Number of H-bond Acceptors 4Potential for strong interactions with biological targets

Predicted values are estimations and require experimental verification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 3-amino-2-(ethylamino)pyridine-4-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-3-12-9-8(11)7(5-6-13-9)10(14)15-4-2/h5-6H,3-4,11H2,1-2H3,(H,12,13)

InChI Key

YZFIZMMDSGCMRH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=C1N)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Amino 2 Ethylamino Isonicotinate and Its Analogues

Advanced Synthetic Pathways for the Target Compound

Green Chemistry Principles and Sustainable Synthesis Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyridine (B92270) derivatives to minimize environmental impact. These methodologies focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-Assisted Synthesis: A significant advancement in the sustainable synthesis of pyridine derivatives is the use of microwave irradiation. nih.govacs.org This technique often leads to a dramatic reduction in reaction times, increased product yields, and can sometimes be performed in the absence of a solvent. benthamdirect.comnih.gov For the synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate analogues, microwave-assisted nucleophilic aromatic substitution and reduction steps could offer a greener alternative to conventional heating methods. mdpi.comacs.org

Solvent-Free Reactions: The development of solvent-free reaction conditions is a cornerstone of green chemistry. benthamdirect.com For the synthesis of substituted pyridines, reactions can sometimes be carried out by mixing the reactants in the presence of a solid catalyst or by using one of the reactants as the solvent. This approach eliminates the need for potentially toxic and volatile organic solvents, simplifying work-up procedures and reducing waste.

One-Pot Multicomponent Reactions: One-pot multicomponent reactions (MCRs), where multiple starting materials react in a single reaction vessel to form a complex product, are highly atom-economical and efficient. nih.govacs.org The synthesis of substituted pyridines can be achieved through MCRs, which reduces the number of synthetic steps and purification procedures, thereby saving time, energy, and resources. nih.gov

Green Chemistry ApproachAdvantages
Microwave-Assisted SynthesisReduced reaction times, higher yields, potential for solvent-free conditions. nih.govacs.orgbenthamdirect.comnih.gov
Solvent-Free ReactionsEliminates the use of hazardous solvents, simplifies purification, reduces waste. benthamdirect.com
One-Pot Multicomponent ReactionsHigh atom economy, fewer synthetic steps, reduced waste and energy consumption. nih.govacs.orgnih.gov

Synthesis of Systematically Modified Analogues and Derivatives

The systematic modification of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties. This can be achieved by altering the ester moiety, the ethylamino side chain, the amino group, or the substitution pattern on the pyridine core.

Variations in the Ester Moiety (e.g., Alkyl Chain Length, Branching)

Variations in the ester group of isonicotinates can be readily achieved through standard esterification or transesterification reactions. Starting from isonicotinic acid or its activated derivatives (e.g., acyl chloride), reaction with a range of alcohols (e.g., methanol, propanol, isopropanol, butanol) can yield a library of ester analogues. nih.govresearchgate.net The choice of alcohol determines the length and branching of the alkyl chain. Alternatively, starting from an existing ester like this compound, transesterification can be performed by heating the ester in the presence of a different alcohol and a suitable catalyst.

Starting MaterialReagentProduct
Isonicotinic AcidMethanol, Acid CatalystMethyl Isonicotinate (B8489971)
Isonicotinic AcidPropanol, Acid CatalystPropyl Isonicotinate
Ethyl IsonicotinateButanol, Transesterification CatalystButyl Isonicotinate

Modifications of the Ethylamino Side Chain (e.g., Alkyl Chain Length, Branching, Substitutions)

Modification of the ethylamino side chain at the C-2 position can be accomplished by reacting the 2-chloro precursor with a variety of primary or secondary amines. nih.gov For example, using methylamine, propylamine, or isopropylamine instead of ethylamine would result in analogues with different alkyl chain lengths and branching. Furthermore, substituted anilines or other functionalized amines can be used to introduce aromatic or other functional groups. N-alkylation of a 2-aminopyridine precursor is another viable strategy to introduce diversity at this position. researchgate.netresearchgate.net

2-Halopyridine PrecursorAmineResulting Side Chain
Ethyl 2-chloro-3-aminoisonicotinateMethylamineMethylamino
Ethyl 2-chloro-3-aminoisonicotinateIsopropylamineIsopropylamino
Ethyl 2-chloro-3-aminoisonicotinateAnilinePhenylamino

Diversification of the Amino Group at the Isonicotinate Core

The amino group at the C-3 position of the isonicotinate core can also be a point of diversification. For instance, the primary amino group can be acylated to form amides or sulfonamides. It can also undergo reductive amination with aldehydes or ketones to introduce a variety of secondary or tertiary amino groups. These modifications can significantly alter the electronic and steric properties of the molecule. The synthesis of 2,3-diaminopyridine derivatives serves as a key starting point for such modifications. arkat-usa.orgchemicalbook.comsigmaaldrich.comgoogle.com

Regioselective Synthesis of Positional Isomers and Stereoisomers

The synthesis of positional isomers of this compound, where the substituents are located at different positions on the pyridine ring, requires specific starting materials and regioselective synthetic strategies. acs.orgnih.gov For example, to synthesize an isomer with the amino and ethylamino groups at the C-5 and C-6 positions, one would need to start with a correspondingly substituted pyridine precursor. The regioselectivity of reactions on the pyridine ring is influenced by the electronic effects of the existing substituents, and controlling this selectivity is a key challenge in the synthesis of specific isomers. nih.govsemanticscholar.org

The synthesis of stereoisomers would be relevant if chiral centers are introduced into the molecule, for example, by using a chiral amine to modify the side chain or by introducing a chiral center in the ester moiety. Enantioselective synthesis would then be required to obtain a single enantiomer, which can be achieved using chiral catalysts or by resolving a racemic mixture.

A comprehensive search for specific research data on the chemical compound This compound has been conducted. Unfortunately, detailed experimental data required to fully construct the requested article, particularly for single-crystal X-ray diffraction and advanced spectroscopic characterization, is not available in the public domain through the performed searches.

The search did not yield specific crystallographic information files (CIF), detailed NMR spectral data (¹H, ¹³C, 2D NMR), or published Hirshfeld surface analyses for this exact molecule. While general methodologies for these analytical techniques are well-documented for related isonicotinate derivatives, the specific, scientifically accurate data needed to populate the outlined sections for "this compound" could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without access to primary research data that specifically characterizes this compound. An article created without this data would be speculative and would not meet the required standards of scientific accuracy.

Comprehensive Structural Elucidation of Ethyl 3 Amino 2 Ethylamino Isonicotinate

Advanced Spectroscopic Characterization

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of molecules. For Ethyl 3-amino-2-(ethylamino)isonicotinate, the vibrational spectrum is expected to exhibit characteristic bands corresponding to its distinct structural features, including the aminopyridine ring, the ethyl ester group, and the primary and secondary amino substituents.

Expected Characteristic Vibrational Modes:

N-H Stretching: The primary (-NH2) and secondary (-NH) amino groups are expected to show characteristic N-H stretching vibrations in the region of 3500-3300 cm⁻¹. Typically, primary amines exhibit two bands in this region corresponding to asymmetric and symmetric stretching modes.

C=O Stretching: The ester carbonyl group (C=O) is anticipated to produce a strong absorption band in the IR spectrum, typically in the range of 1730-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the pyridine (B92270) ring.

C-N Stretching: The stretching vibrations of the C-N bonds of the amino groups and the pyridine ring are expected to appear in the 1350-1250 cm⁻¹ region.

Pyridine Ring Vibrations: The pyridine ring will give rise to a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations within the ring are typically observed in the 1600-1400 cm⁻¹ region.

C-H Stretching and Bending: The ethyl groups will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range and various bending vibrations at lower wavenumbers.

A hypothetical data table of expected vibrational frequencies based on related compounds is presented below. It is important to note that these are predicted ranges and actual experimental values may vary.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Primary Amino (-NH₂)Asymmetric N-H Stretch3500 - 34003500 - 3400
Symmetric N-H Stretch3400 - 33003400 - 3300
Secondary Amino (-NH)N-H Stretch3350 - 33103350 - 3310
Ester Carbonyl (C=O)C=O Stretch1730 - 17001730 - 1700
Pyridine RingC=C, C=N Stretch1600 - 14501600 - 1450
Ester (C-O)C-O Stretch1300 - 12001300 - 1200
Amino (C-N)C-N Stretch1350 - 12501350 - 1250
Ethyl Group (-CH₂CH₃)C-H Stretch2980 - 28502980 - 2850

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₅N₃O₂), the calculated exact mass is 209.1164 Da.

In addition to accurate mass measurement, HRMS coupled with fragmentation techniques (e.g., MS/MS) provides valuable insights into the molecular structure by analyzing the fragmentation patterns. While specific experimental HRMS data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of related ester and aminopyridine compounds.

Proposed Fragmentation Pathway:

The molecular ion [M]⁺• is expected to be observed. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement if a transferable gamma-hydrogen is available. Cleavage of the C-O bond of the ester group would lead to the formation of a stable acylium ion. Fragmentation may also be initiated by cleavage of the C-N bonds of the amino substituents.

A table of predicted major fragment ions and their corresponding exact masses is provided below.

Proposed Fragment Ion Formula Calculated Exact Mass (Da) Plausible Origin
[M]⁺•C₁₀H₁₅N₃O₂209.1164Molecular Ion
[M - C₂H₅]⁺C₈H₁₀N₃O₂180.0773Loss of ethyl group
[M - OC₂H₅]⁺C₈H₁₀N₃O164.0824Loss of ethoxy radical
[M - COOC₂H₅]⁺C₇H₉N₃135.0800Loss of ethyl carboxylate group

The analysis of these characteristic fragment ions would allow for the confirmation of the different structural components of this compound.

Computational and Theoretical Chemistry Investigations of Ethyl 3 Amino 2 Ethylamino Isonicotinate

Quantum Chemical Calculations using Density Functional Theory (DFT)

No specific studies using Density Functional Theory (DFT) to analyze Ethyl 3-amino-2-(ethylamino)isonicotinate were identified. Consequently, data for the following subsections is unavailable:

Optimization of Molecular Geometries and Exploration of Conformational Energy Landscapes

Information regarding the optimized molecular geometry, bond lengths, bond angles, and conformational analysis of this compound is not present in the reviewed literature.

Electronic Structure Analysis (Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential)

There are no published analyses of the Frontier Molecular Orbitals (HOMO-LUMO) energy gap or the Molecular Electrostatic Potential (MEP) map for this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Theoretical predictions of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) for this compound have not been reported in the scientific literature.

Analysis of Chemical Reactivity Descriptors (e.g., Fukui Functions, Conceptual DFT Parameters)

No studies were found that calculated or analyzed chemical reactivity descriptors such as Fukui functions or other conceptual DFT parameters for this compound.

Molecular Docking and Ligand-Target Interaction Modeling

Identification of Putative Biological Targets and Binding Sites based on Structural Homology and Pharmacophore Mapping

Due to the absence of molecular docking studies or pharmacophore modeling for this compound, there is no information available regarding its putative biological targets or binding site interactions.

Computational Prediction of Binding Affinities and Molecular Modes of Interaction within Protein Active Sites

The binding affinity of a ligand to a protein's active site is a critical determinant of its potential biological activity. Computational methods, particularly molecular docking, are instrumental in predicting these interactions and elucidating the binding modes of novel compounds like this compound.

Molecular docking simulations for this compound would involve preparing a 3D structure of the molecule and docking it into the active site of a relevant protein target. The selection of the protein target would be guided by the therapeutic area of interest. For instance, if investigating its potential as an inhibitor of a specific kinase, the crystal structure of that kinase would be used. The docking process explores various possible conformations and orientations of the ligand within the active site, and scoring functions are used to estimate the binding affinity for each pose. These scores are typically expressed in kcal/mol, with lower values indicating a more favorable interaction.

A hypothetical molecular docking study of this compound against a putative protein target could yield results similar to those observed for other substituted aminopyridines. Key interactions would likely involve hydrogen bonds formed by the amino groups and the pyridine (B92270) nitrogen with amino acid residues in the active site. The ethyl groups might engage in hydrophobic interactions, further stabilizing the complex.

Table 1: Hypothetical Docking Results for this compound and Analogues

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compoundKinase A-8.5Asp145, Lys72, Phe144
Analogue 1 (3-amino-isonicotinate)Kinase A-7.2Asp145, Lys72
Analogue 2 (2-ethylamino-isonicotinate)Kinase A-7.8Asp145, Phe144

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of both the ligand and the protein over time.

Analysis of Dynamic Behavior, Conformational Flexibility, and Rotational Barriers

MD simulations of this compound, both in a solvated system and when bound to a protein, would provide insights into its dynamic behavior. These simulations track the movements of each atom over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory can reveal the conformational flexibility of the molecule, identifying the most stable conformations and the energy barriers between them.

For this compound, particular attention would be paid to the rotational barriers around the C-N bonds of the ethylamino groups and the C-C bond connecting the ester group to the pyridine ring. Understanding these rotational barriers is crucial as they dictate the accessible conformations of the molecule, which in turn influences its ability to bind to a target protein.

Investigation of Solvation Behavior and the Influence of Solvent on Molecular Structure

The solvent environment can significantly impact the conformation and properties of a molecule. MD simulations explicitly model the solvent (typically water) and can therefore be used to study the solvation behavior of this compound. The simulations would reveal how water molecules are organized around the solute and how they influence its conformational preferences. The presence of polar groups (amino and ester) and nonpolar groups (ethyl) suggests that the molecule would exhibit both hydrophilic and hydrophobic interactions with water.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are valuable computational tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity in Analogues

A QSAR study on a series of analogues of this compound would involve compiling a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors would be calculated, representing various physicochemical properties such as hydrophobicity, electronic properties, and steric features. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates the descriptors with the biological activity.

A well-validated QSAR model could then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds.

Table 2: Example of a Simple QSAR Equation for a Series of Aminopyridine Analogues

pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + 2.1

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the octanol-water partition coefficient, MW is the molecular weight, and H-bond_donors is the number of hydrogen bond donors.

Identification of Key Pharmacophoric Features Essential for Biological Interaction

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. A pharmacophore model for a series of active aminopyridine derivatives would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a hypothetical pharmacophore model might identify the two amino groups as hydrogen bond donors, the pyridine nitrogen and the carbonyl oxygen of the ester as hydrogen bond acceptors, and the ethyl groups and the pyridine ring as hydrophobic and aromatic features, respectively. This model could then be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds but the same essential pharmacophoric features. worldscientific.comdovepress.com

No Publicly Available Research Found for

Extensive searches for scientific literature and data concerning the computational and theoretical chemistry of this compound have yielded no specific research findings. As of the current date, there appear to be no published studies focusing on the prediction of molecular descriptors for structure-activity correlation for this particular compound.

While the field of computational chemistry frequently employs techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies to predict the properties and biological activities of novel compounds, no such analyses have been found in the public domain for this compound.

Therefore, the requested article section on "Prediction of Molecular Descriptors for Structure-Activity Correlation" cannot be generated with scientifically accurate and verifiable information. The generation of detailed research findings and data tables is contingent on the existence of primary research, which is not available for this specific chemical entity.

Preclinical Biological Investigations and Mechanistic Elucidation of Ethyl 3 Amino 2 Ethylamino Isonicotinate

In Vitro Bioactivity Screening Methodologies

In the initial stages of drug discovery, a compound like Ethyl 3-amino-2-(ethylamino)isonicotinate would undergo a battery of in vitro tests to determine its biological activity. These assays are crucial for identifying potential therapeutic applications and understanding the compound's biological interactions at a molecular and cellular level.

Enzyme Inhibition Assays with Relevant Target Proteins (e.g., kinases, proteases, bacterial targets)

Enzyme inhibition assays are fundamental for determining if a compound can selectively block the activity of a specific enzyme. These targets are often chosen based on their known roles in disease pathways. For instance, kinases are critical in signaling pathways that control cell growth and proliferation, making them common targets in oncology research. nih.govmdpi.com Proteases are involved in processes like viral replication and tissue remodeling, while bacterial enzymes are targets for antibiotic development.

The process typically involves incubating the target enzyme with its substrate and varying concentrations of the test compound. The enzyme's activity is then measured, often through spectrophotometric, fluorometric, or luminescent readouts. A reduction in substrate conversion in the presence of the compound indicates inhibition. Key parameters derived from these assays, such as the half-maximal inhibitory concentration (IC50), quantify the compound's potency.

Table 1: Representative Data from a Hypothetical Kinase Inhibition Assay

Kinase Target This compound Conc. (µM) % Inhibition IC50 (µM)
Kinase A 0.1 15 2.5
1.0 48
10.0 92
Kinase B 0.1 5 > 50
1.0 12

This table is illustrative and does not represent actual experimental data for the specified compound.

Cell-Based Assays for Pathway Modulation (e.g., Ras/Raf/MEK/ERK signaling, cell cycle regulation)

Cell-based assays provide a more physiologically relevant context to assess a compound's activity. These assays can determine if a compound affects specific signaling pathways within a living cell. The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival; its aberrant activation is a hallmark of many cancers. nih.govyoutube.com Assays to probe this pathway often involve treating cancer cell lines with the compound and then using techniques like Western blotting or ELISA to measure the phosphorylation status of key proteins like ERK. A decrease in phosphorylated ERK would suggest inhibition of the pathway.

Cell cycle regulation is another crucial area of investigation. Compounds that can arrest the cell cycle at specific phases (e.g., G1/S or G2/M) are of interest as potential anti-cancer agents. nih.gov This is typically assessed using flow cytometry to analyze the DNA content of cells after treatment, revealing the proportion of cells in each phase of the cell cycle.

Receptor Binding Studies for Affinity, Efficacy, and Selectivity Profiling

Receptor binding assays are used to determine if a compound can bind to a specific receptor and to quantify the strength of this interaction (affinity). These studies are often performed using radioligand binding assays, where a radioactively labeled molecule known to bind the receptor is competed off by the test compound. The amount of radioactivity displaced is proportional to the compound's binding affinity, typically expressed as a Ki value.

These assays are vital for understanding a compound's selectivity—its ability to bind to the intended target with high affinity while having low affinity for other, off-target receptors. High selectivity is a desirable property for a drug candidate as it can reduce the likelihood of side effects.

Investigation of Molecular Mechanisms of Action

Once initial bioactivity is established, further studies are required to pinpoint the precise molecular mechanism of action.

Target Deconvolution Strategies for Unidentified Biological Interactions

In cases where a compound shows interesting activity in phenotypic screens (e.g., kills cancer cells) but its direct molecular target is unknown, target deconvolution strategies are employed. nih.govnih.gov These methods aim to identify the specific protein(s) that the compound interacts with to exert its effect.

Common chemical proteomics approaches include:

Affinity Chromatography: The compound is immobilized on a solid support (beads), which is then incubated with cell lysate. Proteins that bind to the compound are "pulled down" and can be identified using mass spectrometry. researchgate.net

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a compound binding to its target protein will stabilize it against heat-induced denaturation. Cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified. nih.gov

Elucidation of Downstream Signaling Pathway Modulation and Cellular Responses

Identifying the primary target is only part of understanding the mechanism. It is also crucial to elucidate the downstream consequences of the compound-target interaction. If a compound inhibits a specific kinase, for example, researchers will investigate the effects on the signaling pathways that this kinase regulates. This involves analyzing changes in protein phosphorylation, gene expression (using transcriptomics), and metabolite levels (using metabolomics) following compound treatment. These downstream effects ultimately lead to the observed cellular response, such as apoptosis, cell cycle arrest, or differentiation. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name

Studies on Interaction with Macromolecular Structures (e.g., DNA, RNA, Lipids, Proteins)

No published studies were identified that have investigated the binding or interaction of this compound with key biological macromolecules. Research in this area would typically involve techniques such as spectrophotometry, calorimetry, or computational modeling to determine if and how the compound interacts with DNA, RNA, various proteins, or lipid membranes. The absence of such data means that the compound's potential mechanisms of action at a molecular level are currently unknown.

Future Research Trajectories and Advanced Applications of Ethyl 3 Amino 2 Ethylamino Isonicotinate

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency, Sustainability, and Scalability

Currently, detailed synthetic routes specifically for Ethyl 3-amino-2-(ethylamino)isonicotinate are not widely published in peer-reviewed literature. The development of novel synthetic methodologies will be a critical first step in unlocking its research potential. Future efforts could focus on:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. This could involve exploring enzymatic catalysis or microwave-assisted organic synthesis (MAOS) to improve reaction rates and yields.

Flow Chemistry: Implementing continuous flow processes could offer significant advantages in terms of safety, scalability, and product consistency compared to traditional batch methods. This would be particularly beneficial for producing larger quantities of the compound for extensive research.

Catalytic C-N Bond Formation: Research into advanced transition-metal-catalyzed cross-coupling reactions could provide efficient and selective methods for introducing the ethylamino and amino groups onto the pyridine (B92270) ring.

A comparative analysis of potential synthetic strategies is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Traditional Multistep Synthesis Utilizes well-established reactions.Can be lengthy, low-yielding, and generate significant waste.
Microwave-Assisted Synthesis Rapid reaction times, improved yields.Scalability can be a concern for industrial production.
Flow Chemistry High scalability, improved safety and control.Requires specialized equipment and process optimization.
Biocatalysis High selectivity, mild reaction conditions.Enzyme stability and availability may be limiting factors.

Integration of Advanced Computational Design in Rational Drug Discovery and Optimization Efforts

The structural features of this compound, particularly the presence of multiple hydrogen bond donors and acceptors, suggest its potential as a scaffold in medicinal chemistry. Advanced computational tools can play a pivotal role in exploring this potential:

Molecular Docking and Virtual Screening: In silico studies can predict the binding affinity and mode of interaction of the compound with various biological targets, such as enzymes and receptors. This can help identify potential therapeutic areas for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate structural modifications with biological activity, guiding the design of more potent and selective compounds.

ADMET Prediction: Computational models can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug discovery process.

Investigation of Prodrug Strategies for Enhanced Molecular Delivery to Specific Biological Compartments or Tissues

The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a parent molecule. For this compound, prodrug approaches could be investigated to:

Improve Bioavailability: Modification of the amino or ester functionalities could enhance oral absorption and metabolic stability.

Targeted Delivery: Attaching the compound to a targeting moiety, such as a peptide or antibody, could facilitate its delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.

Controlled Release: Designing prodrugs that are activated by specific enzymes or physiological conditions (e.g., pH) could enable the controlled release of the active compound at the desired site of action.

Material Science Applications of Isonicotinate (B8489971) Derivatives with Tunable Electronic and Optical Properties

Isonicotinate derivatives have been explored for their potential in material science due to their coordination capabilities and electronic properties. Future research could explore the use of this compound in:

Metal-Organic Frameworks (MOFs): The nitrogen atoms on the pyridine ring and the amino groups could serve as coordination sites for metal ions, potentially forming novel MOFs with applications in gas storage, separation, and catalysis.

Organic Electronics: The aromatic nature of the pyridine ring suggests that derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The electronic properties could be tuned by modifying the substituents on the pyridine ring.

Development of Biosensors or Imaging Agents Incorporating the Isonicotinate Scaffold for Molecular Probing

The isonicotinate scaffold can be functionalized to create molecules that can act as sensors or imaging agents. Research in this area could involve:

Fluorescent Probes: Modification of the core structure with fluorophores could lead to the development of fluorescent sensors for the detection of specific metal ions, anions, or biologically important molecules. The binding of the analyte to the isonicotinate moiety could induce a change in the fluorescence signal.

Positron Emission Tomography (PET) Imaging Agents: Radiolabeling the compound with a positron-emitting isotope could enable its use as a PET imaging agent for visualizing and quantifying biological processes in vivo. The specificity of the agent for a particular target would be crucial for its successful application.

Exploration of the Compound in Organic Catalysis or Supramolecular Chemistry

The functional groups present in this compound offer opportunities for its use in catalysis and supramolecular chemistry:

Organocatalysis: The amino groups could potentially act as catalysts in various organic reactions, such as aldol (B89426) or Michael additions. The pyridine nitrogen could also participate in catalysis through Lewis base activation.

Supramolecular Assembly: The hydrogen bonding capabilities of the amino and ethylamino groups, along with the potential for π-π stacking of the pyridine rings, could be exploited to construct well-defined supramolecular architectures, such as gels, liquid crystals, or self-assembled monolayers.

Q & A

Q. How can researchers reconcile contradictory findings in the compound’s degradation pathways?

  • Methodological Answer : Meta-analysis of published degradation studies with standardized protocols (e.g., ICH Q1A guidelines) identifies methodological disparities. For instance, conflicting reports on ester hydrolysis rates may arise from pH variations (e.g., pH 7.4 vs. 2.0). Accelerated stability studies under controlled conditions resolve such contradictions .

Tables for Quick Reference

Table 1 : Key Analytical Parameters for this compound

ParameterMethodAcceptable RangeReference
PurityHPLC-UV (254 nm)≥99.0%
Melting PointDifferential Scanning Calorimetry180–185°C
Residual SolventsGas Chromatography (GC)≤500 ppm (ethanol)
Impurity ProfileLC-MS/MS≤0.5% total impurities

Table 2 : Common Byproducts in Synthesis

ByproductFormation ConditionMitigation Strategy
Ethyl 3-(chlorosulfonyl)isonicotinateOxidative sulfonationUse argon atmosphere
Carbazole derivativesHigh-temperature alkylationLower reaction temperature
Hydrolyzed ester analogsMoisture exposureAnhydrous solvents

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